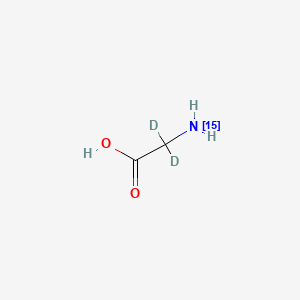
Glycine-15N,d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine-15N,d2 is an isotopically labeled analog of glycine, where the nitrogen atom is replaced with the isotope nitrogen-15 and the hydrogen atoms are replaced with deuterium. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine-15N,d2 typically involves the incorporation of nitrogen-15 and deuterium into the glycine molecule. One common method involves the use of 15N-labeled ammonia and deuterated water in the presence of a catalyst to facilitate the incorporation of these isotopes into the glycine structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity 15N-labeled ammonia and deuterated water, along with advanced catalytic systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Glycine-15N,d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of glycine to glyoxylate and ammonia.
Reduction: Glycine can be reduced to form aminoacetaldehyde.
Substitution: Glycine can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts such as iron or copper.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Glyoxylate and ammonia.
Reduction: Aminoacetaldehyde.
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Glycine-15N,d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation of glycine into proteins and other biomolecules.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and chemical processes .
Mecanismo De Acción
Glycine-15N,d2 exerts its effects primarily through its role as an inhibitory neurotransmitter in the central nervous system. It binds to glycine receptors, which are ligand-gated ion channels, leading to the opening of chloride channels and hyperpolarization of the neuron. This results in an inhibitory effect on neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
Glycine-15N: Similar to Glycine-15N,d2 but without deuterium labeling.
Glycine-d2: Contains deuterium but not nitrogen-15.
Alanine-15N,d2: Another isotopically labeled amino acid with similar applications
Uniqueness
This compound is unique due to the dual labeling with both nitrogen-15 and deuterium, which provides enhanced sensitivity and specificity in various analytical techniques. This makes it particularly valuable in studies requiring precise tracking of molecular transformations and interactions .
Propiedades
Fórmula molecular |
C2H5NO2 |
|---|---|
Peso molecular |
78.07 g/mol |
Nombre IUPAC |
2-(15N)azanyl-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2,3+1 |
Clave InChI |
DHMQDGOQFOQNFH-MYAGQKODSA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)O)[15NH2] |
SMILES canónico |
C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)
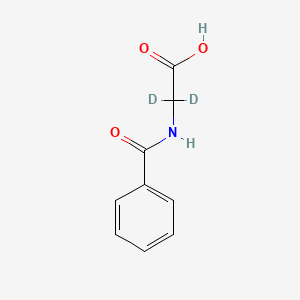
![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)
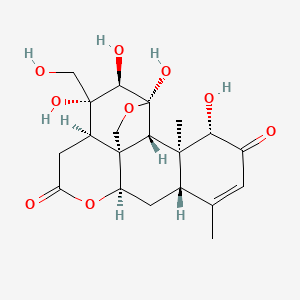

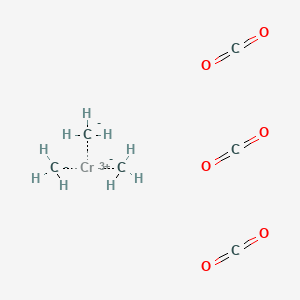
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)


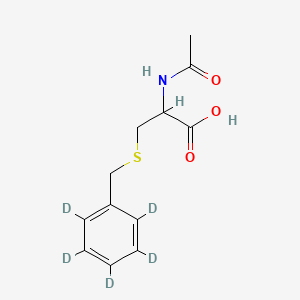
![disodium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12409868.png)
![(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride](/img/structure/B12409869.png)
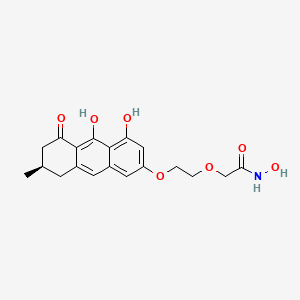
![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409892.png)
